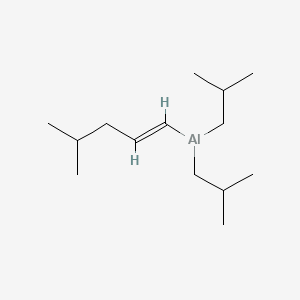
Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is an organoaluminium compound characterized by the presence of aluminium bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with 4-methylpent-1-ene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The aluminium center can participate in substitution reactions, where ligands are exchanged with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium include oxygen, hydrogen, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction reactions can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. Its ability to act as a reducing agent makes it valuable for the reduction of carbonyl compounds.
Biology
While its applications in biology are less common, the compound’s reactivity can be harnessed in the modification of biomolecules for research purposes.
Medicine
In medicine, organoaluminium compounds are explored for their potential use in drug delivery systems and as catalysts in the synthesis of pharmaceutical compounds.
Industry
Industrially, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used in the production of polymers and other materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
Mécanisme D'action
The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various substrates. The aluminium atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as reduction and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutylaluminium hydride: A related compound used as a reducing agent in organic synthesis.
Triisobutylaluminium: Another organoaluminium compound with similar reactivity but different steric properties.
Diethylaluminium chloride: Used in similar applications but with different reactivity and selectivity.
Uniqueness
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
68900-82-3 |
|---|---|
Formule moléculaire |
C14H29Al |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
[(E)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |
Clé InChI |
WPIPUXPRJZVKFN-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C/C=C/[Al](CC(C)C)CC(C)C |
SMILES canonique |
CC(C)CC=C[Al](CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



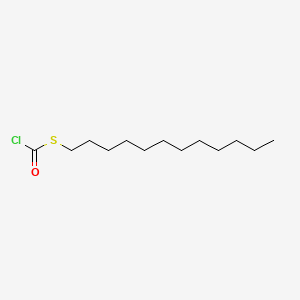
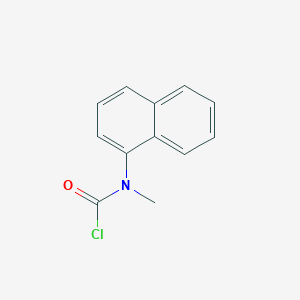
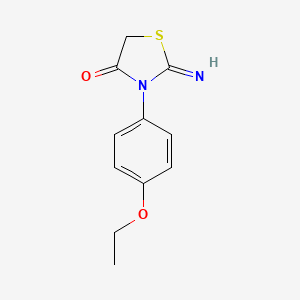
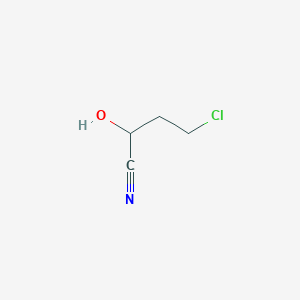
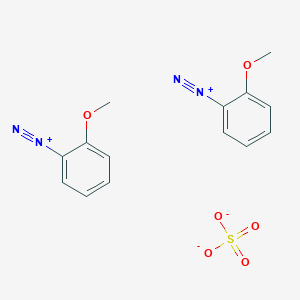
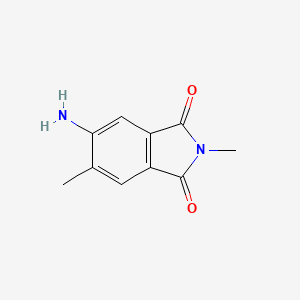

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
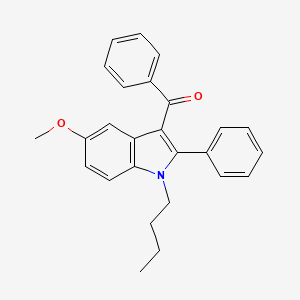

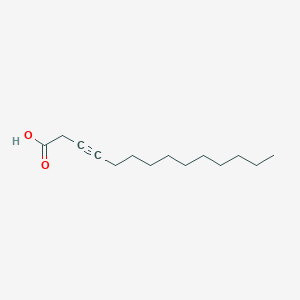
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
